Citridone A

Description

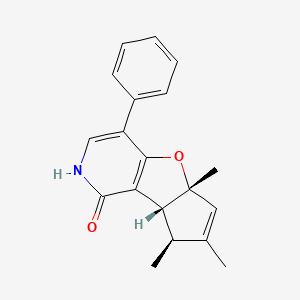

Structure

3D Structure

Properties

Molecular Formula |

C19H19NO2 |

|---|---|

Molecular Weight |

293.4 g/mol |

IUPAC Name |

(2R,3S,6R)-3,4,6-trimethyl-9-phenyl-7-oxa-11-azatricyclo[6.4.0.02,6]dodeca-1(8),4,9-trien-12-one |

InChI |

InChI=1S/C19H19NO2/c1-11-9-19(3)16(12(11)2)15-17(22-19)14(10-20-18(15)21)13-7-5-4-6-8-13/h4-10,12,16H,1-3H3,(H,20,21)/t12-,16-,19-/m1/s1 |

InChI Key |

XFLJBHHWXWWOOI-SMNXXWJPSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2C3=C(C(=CNC3=O)C4=CC=CC=C4)O[C@@]2(C=C1C)C |

Canonical SMILES |

CC1C2C3=C(C(=CNC3=O)C4=CC=CC=C4)OC2(C=C1C)C |

Synonyms |

citridone A |

Origin of Product |

United States |

Isolation and Comprehensive Structural Elucidation of Citridone a

Microbial Sources and Specificity of Fungal Strains

Citridone A was initially discovered and isolated from the culture broth of the fungal strain Penicillium sp. FKI-1938. kitasato-u.ac.jpresearchgate.net This particular strain has been a source for other citridone derivatives as well, such as citridones B and C. researchgate.netmdpi.com

More recently, a new natural product, ent-Citridone A, the enantiomer of this compound, was isolated from a marine-derived fungus, Penicillium sp. XZD3-3. researchgate.netx-mol.net This fungus was sourced from the gut of a marine shrimp, highlighting the diverse environmental niches that can harbor fungi producing these unique compounds. researchgate.netx-mol.net Another marine fungus, Penicillium sp. W21C371, has also been found to produce this compound. mdpi.com The discovery of this compound and its enantiomer from different Penicillium species underscores the metabolic diversity within this fungal genus. mdpi.comresearchgate.net

| Fungal Strain | Compound Isolated | Source |

| Penicillium sp. FKI-1938 | This compound, B, C | Not specified |

| Penicillium sp. XZD3-3 | ent-Citridone A | Gut of marine shrimp |

| Penicillium sp. W21C371 | This compound | Marine source |

Fermentation and Cultivation Strategies for Optimized Metabolite Production

The production of this compound and related metabolites relies on carefully controlled fermentation processes. For Penicillium sp. FKI-1938, cultivation is typically carried out in a liquid medium, with the culture broth being the primary source for extraction. kitasato-u.ac.jpresearchgate.net

In the case of Penicillium sp. W21C371, a solid-state fermentation approach has been employed. mdpi.com The fungus is initially grown on potato dextrose agar (B569324) (PDA) plates and then transferred to a rice medium for a 20-day cultivation period at 28°C. mdpi.com This extended fermentation allows for the accumulation of secondary metabolites, including this compound. mdpi.com

For other Penicillium species, submerged cultivation in bioreactors is a common strategy. scientificbio.com This method allows for greater control over environmental parameters such as dissolved oxygen, which can be critical for optimizing the production of specific secondary metabolites. scientificbio.com In some instances, repeated-batch fermentation is utilized, where a portion of the biomass is retained to inoculate subsequent batches, potentially leading to more consistent and efficient production over time. scientificbio.com Optimization of culture conditions, such as the composition of the fermentation medium (e.g., carbon and nitrogen sources, pH, and temperature), is a key area of research to enhance the yield of desired compounds like this compound. ajol.infogoogle.com

Advanced Chromatographic Separation Methodologies

The purification of this compound from the complex mixture of metabolites present in the fungal culture extract requires a multi-step chromatographic approach.

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the final purification of this compound. mdpi.comresearchgate.net Reversed-phase HPLC, often using a C18 column, is commonly employed to separate compounds based on their hydrophobicity. polypeptide.commicrosynth.com A gradient elution system, for instance, with a mobile phase of acetonitrile (B52724) and water, allows for the effective separation of this compound from other closely related compounds. researchgate.net Preparative HPLC is utilized to obtain the compound in a highly pure form suitable for structural elucidation and biological testing. researchgate.netresearchgate.net

Initial separation of the crude extract is often achieved using column chromatography with silica (B1680970) gel as the stationary phase. researchgate.netgoogle.com This technique separates compounds based on their polarity. A stepwise gradient of solvents with increasing polarity, such as a hexane-ethyl acetate (B1210297) or chloroform-methanol system, is used to elute different fractions from the column. The fractions containing this compound are identified and then subjected to further purification steps. researchgate.net

The existence of both this compound and its enantiomer, ent-Citridone A, necessitates the use of chiral separation techniques to resolve racemic mixtures. researchgate.netmdpi.com Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose. researchgate.netresearchgate.net This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation. semanticscholar.org For instance, the separation of enantiomers of related compounds has been achieved using a YMC-pack Cellulose-SB column. semanticscholar.org The ability to separate enantiomers is critical, as they can exhibit different biological activities.

Column Chromatography Techniques (e.g., Silica Gel)

Multimodal Spectroscopic and Crystallographic Structural Determination

The definitive structure of this compound was established through a combination of spectroscopic and crystallographic methods.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (such as COSY, HSQC, and HMBC) NMR experiments are fundamental in elucidating the planar structure of this compound. researchgate.netmdpi.com These techniques provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS, particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is used to determine the precise molecular formula of the compound. researchgate.netx-mol.net

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the chromophores present in the molecule, which is characteristic of the pyridone ring system. researchgate.netkitasato-u.ac.jp

Crystallographic Analysis:

Single-Crystal X-ray Diffraction: This powerful technique provides the unambiguous three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.netsemanticscholar.org The successful growth of a suitable single crystal of a compound or a derivative allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of atoms. researchgate.netsemanticscholar.org For related compounds, single-crystal X-ray diffraction has been instrumental in confirming their absolute configurations. researchgate.netsemanticscholar.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the structural elucidation of novel compounds, and it has been pivotal in defining the elemental composition of this compound. This method provides a highly accurate mass measurement, which allows for the determination of the compound's molecular formula.

Initial structural elucidation studies of this compound, isolated from Penicillium sp. FKI-1938, utilized HRMS to establish its molecular formula. researchgate.net The precise mass-to-charge ratio (m/z) obtained from HRMS analysis provides the basis for calculating the elemental composition with a high degree of confidence, which is a critical first step before more detailed structural analysis with NMR spectroscopy. researchgate.netresearchgate.net For a new chemical substance to be unequivocally identified, a high-resolution mass spectrometry measurement is considered a minimum requirement, especially when combined with detailed NMR spectra. rsc.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like this compound. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional (1D) NMR Techniques (e.g., ¹H, ¹³C)

Below are the ¹H and ¹³C NMR spectral data for this compound, which are crucial for its structural assignment.

| ¹H NMR (Proton) | ¹³C NMR (Carbon) |

| Chemical shifts (δ) in parts per million (ppm) | Chemical shifts (δ) in parts per million (ppm) |

| Multiplicity (e.g., s, d, t, q, m) | Type of carbon (e.g., CH₃, CH₂, CH, C) from DEPT |

| Coupling constants (J) in Hertz (Hz) | |

| Integration (number of protons) | |

| Interactive Data Table: Click on headers to sort | Interactive Data Table: Click on headers to sort |

Two-Dimensional (2D) NMR Correlation Experiments (e.g., COSY, HSQC, HMBC, ROESY)

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing a more complete picture of the molecular structure. For this compound, a suite of 2D NMR experiments has been employed to piece together its complex framework. researchgate.netuq.edu.au

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in establishing the connectivity of proton spin systems within the molecule. huji.ac.ilsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is a crucial experiment for assigning the signals in the ¹H and ¹³C NMR spectra to their respective atoms in the molecule. huji.ac.ilsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons, typically over two to four bonds. This experiment is vital for connecting different spin systems and for identifying quaternary carbons, thus building the complete carbon skeleton of the molecule. huji.ac.ilsdsu.edu

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is used to determine the spatial proximity of protons. It detects through-space correlations, which are essential for elucidating the relative stereochemistry of the molecule. uq.edu.auhuji.ac.il

The collective data from these 2D NMR experiments have been essential in the definitive structural elucidation of this compound. researchgate.netresearchgate.net

Application of Advanced NMR Pulse Sequences for Complex Structural Resolution

In cases of complex molecular structures, standard NMR experiments may not be sufficient to resolve all ambiguities. Advanced NMR pulse sequences are often employed to provide more detailed structural information. ucsf.eduusask.ca These specialized sequences can help to resolve overlapping signals, determine small coupling constants, and provide more definitive stereochemical assignments. While specific advanced pulse sequences used for this compound are not always detailed in every publication, the successful elucidation of its structure implies the use of robust and often customized NMR experiments to overcome any analytical challenges. uq.edu.au The development of graphical interfaces for designing pulse sequences has made these advanced techniques more accessible to researchers. nanalysis.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems, known as chromophores. msu.edulibretexts.org The UV-Vis spectrum of this compound has been recorded to identify the nature of its chromophoric system. researchgate.netamazonaws.com The absorption maxima (λmax) in the UV-Vis spectrum are characteristic of the phenylfuropyridone moiety present in this compound. researchgate.netresearchgate.net This technique helps to confirm the presence of conjugated double bonds and aromatic rings within the molecular structure. mdpi.com

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths and angles. uhu-ciqso.esuol.de This method was instrumental in the structural elucidation of the citridone family of compounds.

In the case of the enantiomer of this compound, ent-Citridone A, which was isolated from the marine-derived fungus Penicillium sp. XZD3-3, single-crystal X-ray diffraction analysis provided the definitive proof of its structure and relative configuration. x-mol.netdp.techutexas.edu After successful cultivation and isolation, suitable crystals of ent-Citridone A were grown and subjected to X-ray analysis. The diffraction data confirmed the unique phenyl-furopyridone skeleton, which features a complex 6-6/5/5 ring system. x-mol.netmdpi.com This analysis was reported to be the first crystallographic study for this specific compound. dp.tech

The crystallographic data provides the exact spatial coordinates of each atom, confirming the connectivity that was initially proposed through NMR spectroscopy and mass spectrometry.

Table 1: Crystallographic Data for ent-Citridone A Note: Specific crystallographic parameters such as crystal system, space group, and unit cell dimensions for this compound or its enantiomer are not publicly available in the summarized literature. The table below is a representative example of how such data would be presented.

| Parameter | Value |

| Empirical Formula | C₂₁H₂₃NO₅ |

| Formula Weight | 369.41 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Flack Parameter | Value |

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical methods are essential for determining the absolute configuration of chiral molecules by measuring their differential interaction with polarized light. For this compound and its analogues, Electronic Circular Dichroism (ECD) and the modified Mosher method have been pivotal.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique, when combined with quantum chemical calculations, is a powerful tool for assigning the absolute configuration. mdpi.comresearchgate.net

For the enantiomer, ent-Citridone A, its absolute configuration was conclusively determined by comparing the experimental ECD spectrum with the spectrum calculated using time-dependent density functional theory (TDDFT). x-mol.netutexas.edu The experimental ECD spectrum of the isolated compound showed a specific pattern of positive and negative Cotton effects. Theoretical ECD spectra were calculated for both possible enantiomers. The experimental spectrum of ent-Citridone A showed a good alignment with the calculated spectrum for its specific stereochemical configuration, thus confirming its absolute stereochemistry. x-mol.net This correlation between experimental and calculated data provides a high degree of confidence in the structural assignment. nih.gov

Table 2: Experimental and Calculated ECD Data Comparison for ent-Citridone A Note: The specific Cotton effect wavelengths and signs are illustrative, as they are mentioned in the literature but not detailed with exact values.

| Wavelength (nm) | Experimental ΔƐ | Calculated ΔƐ for ent-Citridone A | Description |

| ~220 | Positive | Positive | Positive Cotton Effect |

| ~250 | Negative | Negative | Negative Cotton Effect |

| ~290 | Positive | Positive | Positive Cotton Effect |

| ~340 | Negative | Negative | Negative Cotton Effect |

The modified Mosher method is a chemical derivatization technique used in NMR spectroscopy to determine the absolute configuration of secondary alcohols. researchgate.netmdpi.com It involves esterifying the alcohol with the (R)- and (S)-isomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomeric esters exhibit different ¹H NMR chemical shifts for protons near the newly formed chiral center, and the analysis of these differences (Δδ = δS - δR) allows for the assignment of the absolute configuration. mdpi.com

This method was applied to determine the absolute configuration of hydroxyl groups in several new citridone-related compounds. x-mol.netutexas.eduresearchgate.net For instance, in the characterization of new hydroxyphenylacetic acid derivatives isolated alongside this compound from a marine fungus, the modified Mosher method was crucial for determining the configuration of a stereocenter. mdpi.com The analysis of the Δδ values for protons on either side of the carbinol carbon in the (S)- and (R)-MTPA esters led to the unambiguous assignment of the absolute stereochemistry at that center. researchgate.netmdpi.com

Table 3: Representative Δδ (δS - δR) Values from a Modified Mosher's Method Analysis on a Related Compound Note: This table illustrates the principle of the Mosher method as applied to compounds structurally related to this compound, as specific data for this compound itself is not detailed in the provided search context.

| Proton | δS (ppm) | δR (ppm) | Δδ (δS - δR) (ppm) | Inferred Configuration |

| H-7 | Value | Value | Negative | Protons on this side of the carbinol center |

| H-9 | Value | Value | Positive | Protons on this side of the carbinol center |

Electronic Circular Dichroism (ECD) Calculations and Experimental Verification

Computational Chemistry Approaches in Structural Assignment

Computational chemistry has become an indispensable tool in modern natural product chemistry, providing theoretical data that helps to interpret experimental results and confirm complex structures.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov In the context of structural elucidation, DFT calculations are widely used to predict NMR chemical shifts and ECD spectra. nih.govrsc.org

The process typically involves generating low-energy conformers of a proposed structure, optimizing their geometries, and then calculating the desired spectroscopic parameters. nih.gov For the structural determination of citridone alkaloids, DFT calculations were key. The absolute configuration of ent-Citridone A was confirmed by comparing its experimental ECD spectrum with the TDDFT-calculated spectrum. x-mol.netutexas.edu This involves calculating the theoretical ECD spectra for all possible stereoisomers and identifying the one that matches the experimental data. nih.govrsc.org

Furthermore, DFT calculations can be employed to compute ¹H and ¹³C NMR chemical shifts. nih.gov By comparing the calculated NMR data for a set of possible diastereomers with the experimental NMR data, the correct relative stereochemistry can often be assigned with high confidence, a process sometimes aided by statistical methods like the DP4+ analysis. researchgate.netrsc.org This computational approach complements experimental data to provide a robust and unambiguous structural assignment of complex natural products like this compound.

Biosynthetic Pathway Elucidation of Citridone a and Its Congeners

Identification and Annotation of Biosynthetic Gene Clusters (BGCs) (e.g., pfp cluster)

The biosynthetic pathway for the citridone family of compounds is encoded within a dedicated biosynthetic gene cluster (BGC). researchgate.net In the fungus Penicillium FKI-1938, this has been identified as the pfp cluster . researchgate.netresearchgate.net Genome mining has also revealed homologous clusters in other fungi, such as the anc cluster in Aspergillus novofumigatus and the ecc cluster in Endocalyx cinctus. researchgate.net

The pfp cluster from Penicillium FKI-1938 contains a set of core genes responsible for the synthesis and modification of the citridone scaffold. Annotation of this cluster has assigned specific functions to the encoded proteins, which include a central hybrid synthase, several oxygenases, and other auxiliary enzymes. researchgate.netresearchgate.net

Table 1: Annotated Genes of the pfp Biosynthetic Gene Cluster from Penicillium FKI-1938 This table details the genes within the pfp cluster and their putative functions as determined by bioinformatic analysis and subsequent experimental validation. researchgate.netresearchgate.net

| Gene | Encoded Protein | Predicted Function |

|---|---|---|

| pfpA | PfpA | Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) |

| pfpB | PfpB | Cytochrome P450 Monooxygenase (Ring-expansion) |

| pfpC | PfpC | Short-chain Dehydrogenase (SDR) |

| pfpD | PfpD | Cytochrome P450 Monooxygenase |

| pfpE | PfpE | Cytochrome P450 Monooxygenase |

| pfpF | PfpF | Major Facilitator Superfamily (MFS) Transporter |

| pfpG | PfpG | Transcriptional Factor |

Proposed Biosynthetic Intermediates and Mechanistic Pathway Steps

The biosynthesis of Citridone A is a multi-step process involving a hybrid PKS-NRPS assembly line followed by a series of oxidative rearrangements and cyclizations. researchgate.netrsc.org A key feature of this pathway is the generation of a highly reactive intermediate that serves as a branching point, leading to the formation of various citridone congeners. researchgate.netnih.gov

The initiation of the citridone backbone is catalyzed by PfpA , a large, multifunctional hybrid enzyme combining domains for both polyketide and nonribosomal peptide synthesis. researchgate.netbeilstein-journals.orgscienceopen.com PKS-NRPS systems are megaenzymes that link simple building blocks, such as acyl-CoAs and amino acids, in an assembly-line fashion. scienceopen.combiorxiv.org

The PKS module of PfpA is responsible for assembling a polyketide chain from acetate (B1210297) units. researchgate.net This module contains domains such as ketosynthase (KS), acyltransferase (AT), dehydratase (DH), methyltransferase (MT), ketoreductase (KR), and an acyl-carrier protein (ACP). researchgate.netresearchgate.net The polyketide intermediate is then passed to the NRPS module, which incorporates an amino acid. The NRPS module consists of a condensation (C) domain, an adenylation (A) domain for amino acid activation, and a peptidyl-carrier protein (T) domain. researchgate.netresearchgate.net The final step catalyzed by PfpA is a Dieckmann cyclization, executed by its terminal reductase (R*) domain, which releases the product and forms the initial pyridone ring structure. researchgate.netresearchgate.net

Following the initial assembly by PfpA, the molecular scaffold undergoes significant restructuring catalyzed by several cytochrome P450 monooxygenases encoded within the pfp cluster. researchgate.netdntb.gov.ua These enzymes play a critical role in generating the structural complexity and diversity of the citridone family. researchgate.netrsc.org

PfpB : This P450 enzyme is proposed to catalyze a crucial ring-expansion step. researchgate.netrsc.org

PfpD and PfpE : These additional P450 enzymes are involved in further oxidative modifications. researchgate.netresearchgate.netthieme-connect.com For instance, the formation of the quaternary carbon center in Citridone B is catalyzed by an epoxide-forming P450, which is followed by a carbon skeletal rearrangement. researchgate.netnih.gov

The catalytic versatility of these fungal P450s is essential for the pathway, mediating not only common hydroxylations but also complex rearrangement cascades. researchgate.netdntb.gov.uarsc.orgnih.gov

A central mechanistic feature of citridone biosynthesis is the formation of a highly reactive ortho-quinone methide (o-QM) intermediate. researchgate.netrsc.orgrsc.org These polarized and reactive intermediates are implicated in a variety of biological processes and synthetic applications. organic-chemistry.orgimperial.ac.uknih.gov In the citridone pathway, the o-QM is generated from the PKS-NRPS product after modifications by enzymes including the ring-expanding P450 PfpB. rsc.orgrsc.org

This o-QM species is a critical branch point in the biosynthesis. researchgate.netescholarship.org Nature harnesses its reactivity to generate diverse molecular architectures through several distinct, competing reaction pathways: researchgate.netrsc.org

Electrocyclization

Cycloisomerization

Conjugate Addition

The specific reaction pathway taken by the o-QM intermediate determines which member of the citridone family is ultimately produced. researchgate.net

A remarkable aspect of the citridone pathway is the involvement of non-enzymatic steps. researchgate.netresearchgate.net The formation of this compound itself occurs through a spontaneous, non-enzymatic 6π-electrocyclization of the ortho-quinone methide intermediate. researchgate.net This type of spontaneous reaction, where a reactive intermediate collapses into a stable product without enzymatic catalysis, is an efficient strategy employed in the biosynthesis of various natural products. researchgate.netnih.gov

While other congeners like Citridone B require further enzymatic processing via P450-catalyzed oxidative rearrangements, the formation of the core this compound structure is a non-enzymatic event, showcasing how biosynthetic pathways can integrate both controlled enzymatic reactions and spontaneous chemical transformations. researchgate.net

Formation and Reactivity of Ortho-Quinone Methide (o-QM) Intermediates

Heterologous Expression and Pathway Reconstitution Studies

The functional characterization of the pfp gene cluster and the elucidation of the this compound biosynthetic pathway were definitively achieved through heterologous expression studies. researchgate.netrsc.orgrsc.org This powerful technique involves transferring the BGC from the native producer, which may be difficult to cultivate or genetically manipulate, into a well-characterized model organism. mdpi.comuni-hannover.de For the citridone pathway, Aspergillus nidulans was used as the heterologous host. researchgate.netresearchgate.netmdpi.com

By expressing various combinations of the pfp genes in A. nidulans, researchers were able to reconstitute the pathway and identify the specific products of the encoded enzymes. researchgate.netresearchgate.netuni-hannover.de These experiments confirmed that the pfp cluster is indeed responsible for producing the citridone family of compounds. rsc.orgrsc.org Liquid chromatography-mass spectrometry (LC-MS) analysis of the engineered A. nidulans strains revealed the production of this compound and its various congeners, validating the proposed functions of the PKS-NRPS, P450s, and the central role of the o-QM intermediate. researchgate.netresearchgate.net These reconstitution studies were instrumental in piecing together the entire biosynthetic sequence from the initial precursor to the final natural products. researchgate.netnih.gov

Gene Knockout and Complementation Experiments

The elucidation of the this compound biosynthetic pathway has been significantly advanced through genetic manipulation, primarily involving the heterologous expression of the responsible gene cluster in a host organism, followed by systematic gene knockout experiments. The biosynthetic gene cluster, often referred to as the pfp (phenylfuropyridone) cluster, was identified and subsequently reconstituted in the fungal host Aspergillus nidulans, which does not naturally produce citridones. This strategy prevents interference from native metabolites and allows for a clear analysis of the function of each gene within the cluster. nih.govuni-hannover.de

Key experiments have focused on deleting genes encoding the core enzymes, such as the polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS), and various tailoring enzymes, particularly cytochrome P450 monooxygenases. For instance, deletion of the central PKS-NRPS gene completely abolishes the production of all citridone-related compounds, confirming its role in assembling the foundational backbone of the molecule. acs.orgnih.gov

Subsequent knockout of genes encoding specific tailoring enzymes has helped to pinpoint their functions. Deletion of a specific P450 enzyme gene within the pfp cluster was shown to halt the biosynthetic pathway at an intermediate stage, leading to the accumulation of a precursor and preventing the formation of downstream products like this compound and citridone B. nih.govresearchgate.net Complementation studies, where the deleted gene is reintroduced into the mutant strain, have successfully restored the production of the final metabolites, thereby confirming the specific role of the knocked-out gene in the pathway. nih.gov These genetic studies have been instrumental in assigning functions to the genes within the cluster and mapping the sequential steps of the biosynthesis. rsc.org

| Gene Target | Experimental Approach | Host Organism | Observed Outcome | Reference |

|---|---|---|---|---|

| PKS-NRPS (pfpA) | Gene Deletion | Aspergillus nidulans (heterologous host) | Complete abolishment of this compound and related congeners production. | nih.govacs.org |

| P450 Monooxygenase (pfpD) | Gene Deletion | Aspergillus nidulans (heterologous host) | Abolished production of citridone B; accumulation of an epoxide intermediate. | nih.govresearchgate.net |

| P450 Monooxygenase (pfpB) | Gene Deletion | Aspergillus nidulans (heterologous host) | Abolished production of all phenylfuropyridones; accumulation of an early acyltetramic acid precursor. | nih.govrsc.org |

In Vitro Enzymatic Assays and Characterization

Following the functional hypotheses generated from gene knockout studies, in vitro enzymatic assays using purified enzymes have provided definitive evidence for the roles of key biocatalysts in the citridone biosynthetic pathway. These experiments involve incubating a purified enzyme with a suspected substrate and analyzing the reaction products, allowing for precise characterization of the enzyme's function. uni-hannover.de

The biosynthesis of citridones involves several key enzymatic transformations. A crucial step is catalyzed by a cytochrome P450 enzyme that performs a ring expansion, a sophisticated chemical reaction that helps form the core structure of these molecules. rsc.org Subsequent enzymatic steps are required to produce the variety of congeners observed in this family of natural products.

One of the most remarkable enzymatic steps is the formation of the quaternary carbon center found in citridone B. In vitro assays have demonstrated that this is catalyzed by a specific P450 enzyme (PfpD) that acts on a precursor to form an epoxide. This epoxide then undergoes a non-enzymatic, spontaneous carbon skeletal rearrangement to yield the final, complex ring system of citridone B. nih.govresearchgate.net In contrast, the formation of this compound proceeds non-enzymatically from a reactive ortho-quinone methide (o-QM) intermediate, which is itself the product of an upstream enzymatic reaction. nih.govresearchgate.net This highlights a combination of both enzymatic control and inherent chemical reactivity in generating the structural diversity of the citridone family.

| Enzyme | Enzyme Class | Substrate | Product | Function | Reference |

|---|---|---|---|---|---|

| PfpA | PKS-NRPS | Acetyl-CoA, Malonyl-CoA, Phenylalanine | Acyltetramic acid intermediate | Assembly of the core polyketide-amino acid backbone. | nih.govacs.org |

| PfpB | Cytochrome P450 | Acyltetramic acid intermediate | ortho-quinone methide (o-QM) precursor | Catalyzes ring expansion to form the pyridone core. | nih.govrsc.org |

| PfpD | Cytochrome P450 | This compound precursor | Epoxide intermediate | Catalyzes epoxidation leading to the formation of citridone B via rearrangement. | nih.govresearchgate.net |

Isotopic Labeling Studies for Precursor Incorporation

Isotopic labeling studies are a powerful tool for tracing the metabolic origins of natural products by feeding the producing organism with precursors enriched with stable isotopes, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N). researchgate.netsymeres.com The pattern of isotope incorporation into the final molecule, typically analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), provides direct evidence of the biosynthetic building blocks.

In the context of this compound and its congeners, labeling studies have been crucial for confirming the precursors predicted by genomic and enzymatic analyses. For related alkaloid congeners, feeding experiments with ¹³C-labeled acetate ([1-¹³C]acetate and [2-¹³C]acetate) have demonstrated the polyketide origin of parts of the carbon skeleton. nih.gov Specifically for the citridone pathway, these experiments confirm that the core structure is assembled from acetate units via the PKS module of the PKS-NRPS enzyme.

Furthermore, feeding with ¹³C-labeled L-phenylalanine has shown its direct incorporation into the phenyl group of the citridone scaffold, confirming its role as the starter unit for the nonribosomal peptide synthetase (NRPS) module. acs.org These results from isotopic labeling experiments provide unambiguous, foundational evidence that complements the genetic and enzymatic data, solidifying the proposed biosynthetic pathway from simple metabolic precursors to the complex final structure of this compound. nih.govnih.gov

| Labeled Precursor | Method of Analysis | Observed Incorporation | Conclusion | Reference |

|---|---|---|---|---|

| [1-¹³C]-acetate | ¹³C-NMR | Enrichment at specific carbonyl carbons in the polyketide-derived portion. | Confirms the polyketide backbone is assembled from acetate units. | acs.orgnih.gov |

| [U-¹³C₃]-L-phenylalanine | ¹³C-NMR, MS | Enrichment of the entire phenyl side group of this compound. | Confirms L-phenylalanine as the starter unit for the NRPS module. | acs.org |

Total Chemical Synthesis of Citridone a

Strategic Considerations for Constructing the Phenylfuropyridone Skeleton

The core of Citridone A is a complex 6-6/5/5 fused ring system, featuring a rare phenyl-α-furopyridone skeleton. The construction of this intricate framework presents several synthetic challenges, with the regioselective formation of the furopyridone moiety being a primary hurdle. Synthetic strategies must therefore address the precise control of bond formations to yield the correct isomer.

Two main strategic approaches have emerged in the total synthesis of this compound. The first, a linear approach, involves the sequential construction of the different ring systems. This was exemplified in the first total synthesis by Nagamitsu and Omura, where the pyridone ring was first assembled, followed by the formation of the furan (B31954) ring through a key cyclization reaction. nih.gov

A second, more convergent approach, has been developed by Zografos and Fotiadou. Their strategy is centered on a highly selective carbocyclization reaction to construct multiple core structural analogues, including that of this compound, from a common precursor. nih.gov This approach offers the potential for greater efficiency and the ability to generate structural diversity for further biological evaluation. figshare.com

A biomimetic strategy has also been explored, drawing inspiration from the proposed biosynthetic pathway of this compound. This approach involves a domino Knoevenagel/cycloisomerization cascade, which mimics the natural formation of the molecule and allows for a rapid, one-pot synthesis of the core structure. figshare.comacs.orgnih.gov

Key Methodologies and Transformative Reactions

The successful synthesis of this compound has relied on the application of several powerful and selective chemical transformations. These key reactions have been instrumental in overcoming the inherent challenges of constructing the phenylfuropyridone skeleton.

Regioselective Intramolecular Iodocyclization

A pivotal step in the first total synthesis of this compound by Nagamitsu and Omura was the regioselective intramolecular iodocyclization to form the dihydrofuran ring of the furopyridone core. nih.gov This reaction proceeds from a 3-allyl-4-hydroxy-2-pyridone precursor. The regioselectivity of the cyclization is crucial, as the formation of a six-membered ring is a potential side reaction. The conditions for this transformation were carefully optimized to favor the desired 5-exo-trig cyclization, yielding the furan ring. This method has proven to be a reliable strategy for the construction of the furopyridone skeleton in related natural products as well. researchgate.net

Regio- and Stereoselective Palladium(0)-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have been indispensable tools in the synthesis of this compound, enabling the formation of key carbon-carbon bonds with high levels of control. In the Nagamitsu and Omura synthesis, a stereoselective palladium(0)-catalyzed allylic alkylation was employed to connect the cyclopentane (B165970) moiety to the pyridone precursor. nih.gov This reaction establishes a crucial stereocenter and demonstrates the power of palladium catalysis in complex fragment coupling.

The versatility of palladium catalysis is further highlighted by its use in other synthetic approaches to pyridone alkaloids. For instance, palladium-catalyzed allylic substitution reactions have been used for the kinetic resolution of 2-substituted 2,3-dihydro-4-pyridones, showcasing the potential for asymmetric synthesis in this class of molecules. nih.govacs.org

Biomimetic Domino Knoevenagel/Cycloisomerization Strategies

Inspired by the proposed biosynthesis of this compound, a biomimetic approach has been developed that utilizes a domino Knoevenagel condensation followed by a cycloisomerization reaction. figshare.comacs.orgnih.gov This one-pot strategy involves the reaction of a conjugated dienal with a 4-hydroxy-2-pyridone equivalent. acs.org This cascade process efficiently assembles the complex cyclopenta[b]furopyridone core of this compound, highlighting the elegance and efficiency of biomimetic synthesis. figshare.comacs.orgnih.gov This methodology not only provides a concise route to racemic this compound but also supports the proposed biosynthetic pathway. acs.org

Pericyclic Cascade Reactions (e.g., Oxa-6π Electrocyclic Ring-Closure)

Pericyclic reactions, particularly electrocyclizations, have been explored as a powerful strategy for the construction of the heterocyclic core of pyridone alkaloids. The oxa-6π electrocyclization, often in tandem with a Knoevenagel condensation, provides a route to highly substituted pyranopyridones, which are structurally related to the core of this compound. nih.govacs.org While not yet reported in a completed total synthesis of this compound itself, this methodology holds significant promise for the construction of the phenylfuropyridone skeleton. researchgate.netresearchgate.netmdpi.com The reversibility of the oxa-6π electrocyclization can be a challenge, but can also be harnessed to control the formation of specific isomers. acs.org

Approaches to Stereochemical Control and Absolute Stereospecificity

The stereochemistry of this compound is a critical aspect of its structure, and its control is a key challenge in its total synthesis. The first total synthesis by Nagamitsu and Omura achieved absolute stereospecificity by employing a chiral pool approach. nih.govkitasato-u.ac.jp They utilized (+)-pulegone, a naturally occurring chiral monoterpene, as the starting material for the cyclopentane portion of the molecule. This strategy effectively transfers the chirality of the starting material to the final product, establishing the absolute configuration of the stereocenters in the cyclopentane ring.

In addition to the use of chiral starting materials, asymmetric catalysis represents another powerful approach to stereochemical control. As mentioned previously, palladium-catalyzed asymmetric allylic alkylation has been successfully used in the synthesis of related pyridone systems, demonstrating the feasibility of this strategy for controlling stereochemistry. nih.govacs.org The development of enantioselective versions of the key bond-forming reactions, such as the biomimetic domino cascade, will be a crucial area of future research to enable the asymmetric synthesis of this compound.

Comparison of Synthetic Efficiency and Scalability

The efficiency and potential for large-scale production are critical aspects when evaluating synthetic routes to a natural product. The two prominent total syntheses of this compound, one by Nagamitsu and coworkers and the other by Zografos and coworkers, offer a study in contrasting synthetic philosophies: a lengthy, stereoselective route versus a concise, racemic approach.

Nagamitsu's Asymmetric Total Synthesis

The first total synthesis of this compound was accomplished by the research group of Nagamitsu. researchgate.net This was an asymmetric synthesis, meaning it produced the specific enantiomer of this compound found in nature.

Strategy and Key Reactions: The synthesis is a linear sequence starting from commercially available trans-cinnamic acid and (+)-pulegone. chemrxiv.org A key achievement of this route was the determination of the absolute configuration of the natural product. The synthesis strategically employed a regioselective intramolecular iodocyclization to construct the furan ring and a regio- and stereoselective Palladium(0)-catalyzed coupling reaction as pivotal steps. chemrxiv.orgnih.govnih.gov

Zografos's Racemic Total Synthesis

A different approach was reported by Zografos and Fotiadou, which focused on a concise route to a racemic mixture of this compound (containing both enantiomers in equal amounts). orcid.org

Strategy and Key Reactions: This synthesis is part of a broader strategy aimed at accessing the structural diversity of pyridone alkaloids from a common synthetic pathway. orcid.orgmolaid.com A key feature of this route is a novel and highly selective carbocyclization reaction. orcid.org The term "concise" used in the publication suggests a significantly lower step count compared to the first total synthesis. orcid.org

Comparative Analysis

The two syntheses highlight a classic trade-off in total synthesis: stereocontrol versus conciseness. Nagamitsu's synthesis is notable for its successful control of stereochemistry, leading to the natural form of this compound and the confirmation of its absolute configuration. This is a significant academic achievement but comes at the cost of a long and demanding synthetic sequence.

On the other hand, the Zografos synthesis prioritizes efficiency and access to the core structure. By forgoing stereocontrol and developing a concise route, it provides a more practical method for obtaining the this compound scaffold. This approach is particularly valuable for analog synthesis and exploring the structure-activity relationships of the broader class of pyridone alkaloids. molaid.com

The following table provides a summary of the key aspects of these two synthetic routes to this compound.

| Feature | Nagamitsu Synthesis | Zografos Synthesis |

| Product | (+)-Citridone A (Asymmetric) | (±)-Citridone A (Racemic) |

| Key Strategy | Stereoselective synthesis | Concise, diversity-oriented synthesis |

| Key Reactions | Intramolecular iodocyclization, Pd(0)-catalyzed coupling chemrxiv.orgnih.gov | Novel carbocyclization reaction orcid.org |

| Number of Steps | 24 chemrxiv.org | Not explicitly stated, but described as "concise" orcid.org |

| Overall Yield | 3.2% chemrxiv.org | Not explicitly stated |

| Starting Materials | trans-cinnamic acid, (+)-pulegone chemrxiv.org | Not explicitly stated |

| Scalability | Not reported | Not reported, but a focus of the research group mechsustind.eu |

Chemical Modification and Analog Design of Citridone a

Rationale for Derivative Synthesis and Structure-Based Design

The primary motivation for synthesizing derivatives of Citridone A stems from its notable biological activities, including its ability to potentiate the antifungal effects of miconazole (B906) and inhibit the production of a key virulence factor in methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov The complex and unique 6-6/5/5-ring system of the phenylfuropyridone skeleton presents a compelling scaffold for medicinal chemistry exploration. researchgate.netnih.gov By creating a library of analogs, researchers aim to understand the structure-activity relationships (SAR) that govern its biological effects. proquest.comkitasato-u.ac.jp This knowledge is crucial for designing new compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.govrsc.org

Structure-based design, which relies on understanding the three-dimensional structure of the molecule and its biological targets, offers a rational approach to modification. innovareacademics.in Although the specific molecular targets of this compound are not fully elucidated, its known biological effects provide a foundation for designing derivatives with potentially improved interactions with these targets. The total synthesis of this compound, first achieved in 2011, opened the door for the rational design and synthesis of analogs that would otherwise be inaccessible. nih.govresearchgate.net The goal is to develop novel anti-infective agents or compounds that can overcome drug resistance in pathogens. researchgate.netnih.gov

Synthetic Strategies for Analogue Libraries

The creation of analogue libraries is a cornerstone of modern drug discovery, allowing for the systematic exploration of chemical space around a lead compound. enamine.netenamine.net For this compound, synthetic strategies focus on modifying its core structure and introducing a variety of functional groups.

The phenylfuropyridone core is the defining feature of this compound and its analogs. researchgate.net Synthetic chemists have developed various strategies to access and modify this intricate ring system. A key approach involves a biomimetic domino Knoevenagel condensation/cycloisomerization strategy to construct the core framework. acs.org Other methods include regioselective intramolecular iodocyclization and palladium-catalyzed coupling reactions, which were instrumental in the first total synthesis of this compound. researchgate.net

Accessing the structural diversity of pyridone alkaloids has been achieved through a common synthetic strategy that allows for the preparation of different core structure analogues, including those related to akanthomycin and septoriamycin A, alongside this compound. researchgate.net These strategies often involve cascade reactions, such as the domino Knoevenagel condensation followed by an oxa-6π electrocyclic ring-closure, to efficiently construct the complex polycyclic system. mun.ca The ability to synthesize different core structures is crucial for understanding which parts of the molecule are essential for its biological activity.

The introduction of diverse substituents onto the this compound scaffold is a key strategy for generating analogue libraries and probing structure-activity relationships. researchgate.net By systematically altering the functional groups at various positions, researchers can fine-tune the molecule's properties. This can be achieved through various chemical reactions that modify the core structure after its initial synthesis.

For instance, the synthesis of eleven derivatives of this compound involved chemical modifications that led to the discovery of compounds with enhanced or altered biological activities. researchgate.net The design of these derivatives often involves considering the electronic and steric properties of the substituents to explore a wide range of chemical space. researchgate.netbrieflands.com The development of efficient synthetic routes that allow for the late-stage introduction of diversity is highly desirable for creating extensive analogue libraries. researchgate.net

Diversification of the Phenylfuropyridone Core

Structure-Activity Relationship (SAR) Studies for Mechanistic Probes

SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. slideshare.net For this compound, these studies aim to identify the key structural motifs responsible for its effects and to develop models that can predict the activity of new analogs.

By synthesizing and testing a series of this compound derivatives, researchers can establish correlations between specific structural features and their impact on biological targets. researchgate.netinnovareacademics.inpitt.edu For example, a study of eleven chemically synthesized derivatives of this compound revealed that derivatives 17 , 20 , and 21 retained the ability to potentiate miconazole activity against Candida albicans. researchgate.net Furthermore, the parent compound and derivatives 14 , 20 , and 21 were found to inhibit the production of yellow pigment in MRSA. researchgate.net

These findings suggest that certain structural modifications are well-tolerated, while others may diminish or alter the compound's activity. The phenylfuropyridone core is considered a crucial element for the observed biological activities. researchgate.netmdpi.com The presence and nature of substituents on this core can significantly influence the potency and selectivity of the compounds. researchgate.net

Table 1: Biological Activities of Selected this compound Derivatives

| Compound | Potentiation of Miconazole Activity against C. albicans | Inhibition of Yellow Pigment Production in MRSA |

|---|---|---|

| This compound (1) | Yes | Yes |

| Derivative 14 | No | Yes |

| Derivative 17 | Yes | No |

| Derivative 20 | Yes | Yes |

| Derivative 21 | Yes | Yes |

Data sourced from Fukuda et al., 2014. researchgate.net

Computational methods play an increasingly important role in modern drug discovery and SAR studies. mdpi.comnih.gov Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights into how this compound and its analogs interact with biological targets at a molecular level. nih.govjddtonline.inforesearchgate.net

Molecular docking simulations can predict the binding orientation and affinity of a ligand to a protein target. nih.gov While the specific protein targets of this compound are not yet fully characterized, computational models can be used to screen potential targets and to guide the design of new derivatives with improved binding characteristics.

QSAR studies aim to develop mathematical models that correlate the chemical properties of a series of compounds with their biological activities. mdpi.com These models can then be used to predict the activity of untested compounds, thereby prioritizing synthetic efforts. By combining experimental data from SAR studies with computational modeling, researchers can build a more comprehensive understanding of the structural requirements for the biological activity of this compound and its analogs, accelerating the development of new therapeutic agents. mdpi.comnih.gov

Future Perspectives and Emerging Research Directions for Citridone a

Development of Advanced Synthetic Methodologies for Enantiopure and Complex Analogues

The intricate phenyl-α-furopyridone skeleton of Citridone A presents a considerable challenge for synthetic chemists, while also offering a rich scaffold for the generation of diverse and potentially more potent analogues. researchgate.netresearcher.life The initial total synthesis of this compound, accomplished in 2011, laid the groundwork for subsequent synthetic endeavors. nih.gov Current and future research in this area is focused on developing more efficient, stereoselective, and diversity-oriented synthetic strategies.

A key area of development is the creation of enantiopure this compound and its analogues. The natural product possesses a specific stereochemistry that is crucial for its biological activity. researchgate.net Methods that allow for the precise control of stereocenters during synthesis are highly sought after. This includes the use of chiral catalysts, chiral auxiliaries, and the development of novel asymmetric reactions. researcher.life For instance, domino reactions, which allow for the formation of multiple bonds in a single step, are being explored to construct the complex ring system of this compound in a more atom-economical and efficient manner. researcher.life

Furthermore, there is a strong interest in synthesizing complex analogues of this compound to explore the structure-activity relationship (SAR). By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its biological effects. researchgate.netmdpi.com This includes altering the substitution pattern on the phenyl ring, modifying the furan (B31954) and pyridone rings, and introducing new functional groups. mdpi.com Diversity-oriented synthesis (DOTS) strategies are being developed to rapidly generate libraries of such analogues, facilitating the discovery of compounds with improved potency, selectivity, or novel biological activities. researchgate.net

Table 1: Synthetic Strategies for this compound and its Analogues

| Strategy | Description | Key Advantages |

|---|---|---|

| Domino Reactions | One-pot reactions forming multiple chemical bonds. | Increased efficiency, reduced waste, and simplified purification. researcher.life |

| Asymmetric Synthesis | Methods to produce enantiomerically pure compounds. | Allows for the synthesis of the biologically active stereoisomer. researcher.life |

| Diversity-Oriented Synthesis (DOTS) | Generation of a wide range of structurally diverse molecules from a common scaffold. | Facilitates rapid exploration of structure-activity relationships. researchgate.net |

| Regioselective Iodocyclization | A key reaction for constructing the furopyridone skeleton. | Enables precise control over the formation of the heterocyclic core. researchgate.net |

Biotechnological Approaches for Sustainable Production and Pathway Engineering

While chemical synthesis provides access to this compound and its analogues, biotechnological methods offer a promising avenue for sustainable and potentially more efficient production. The elucidation of the biosynthetic pathway of this compound in 2020 was a significant breakthrough in this regard. nih.govresearchgate.net This knowledge enables the use of metabolic engineering and synthetic biology approaches to enhance the production of this compound in its native fungal producer, Penicillium sp., or to transfer the pathway to a more amenable host organism. researchgate.netnih.gov

Heterologous expression, the process of introducing the biosynthetic gene cluster (BGC) for this compound into a well-characterized host like Aspergillus nidulans or Aspergillus oryzae, has been successfully demonstrated. researchgate.netresearchgate.net This strategy allows for the manipulation of the biosynthetic pathway to increase yields and to produce novel analogues. For instance, by deleting or overexpressing specific genes within the cluster, it is possible to accumulate intermediates or generate new derivatives. nih.govresearchgate.net The biosynthetic pathway involves a key PKS-NRPS hybrid enzyme and a P450-catalyzed oxidative rearrangement, offering multiple points for engineering. researchgate.netresearchgate.net

Future research will likely focus on optimizing fermentation conditions, engineering the host's metabolism to increase the supply of precursors, and using genome mining techniques to discover novel citridone-like compounds from other fungi. nih.govsimbhq.org These approaches hold the potential to make the production of this compound and its derivatives more economically viable and environmentally friendly.

Application of Systems Biology and Multi-Omics for Comprehensive Mechanistic Elucidation

To fully understand the biological effects of this compound and to identify its molecular targets, a systems-level approach is necessary. frontiersin.org The integration of multiple "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular response to this compound treatment. cmbio.iomdpi.com This multi-omics approach allows researchers to move beyond studying individual components and to analyze the complex interplay of biological networks. frontiersin.orgmdpi.com

By comparing the omics profiles of cells treated with this compound to untreated cells, it is possible to identify changes in gene expression, protein levels, and metabolite concentrations that are indicative of the compound's mechanism of action. e-enm.org For example, transcriptomic analysis could reveal the upregulation or downregulation of specific signaling pathways, while proteomics could identify proteins that directly bind to this compound. cmbio.io Metabolomic studies can shed light on the metabolic pathways that are perturbed by the compound. e-enm.org

The data generated from these high-throughput experiments can be integrated using computational tools and network biology approaches to construct models of this compound's mode of action. e-enm.org This will not only provide a deeper understanding of its existing activities but may also reveal new therapeutic applications.

Table 2: Multi-Omics Approaches for Mechanistic Studies of this compound

| Omics Technology | Information Gained | Potential Insights for this compound |

|---|---|---|

| Genomics | Identifies genetic variations that may influence drug response. | Understanding potential resistance mechanisms. |

| Transcriptomics | Measures changes in gene expression. | Identifying signaling pathways affected by this compound. cmbio.io |

| Proteomics | Analyzes changes in protein levels and post-translational modifications. | Identifying direct protein targets and downstream effectors. mdpi.com |

| Metabolomics | Profiles changes in small molecule metabolites. | Elucidating the impact of this compound on cellular metabolism. e-enm.org |

Design and Synthesis of this compound-Based Chemical Probes for Target Discovery

A crucial step in understanding the mechanism of action of a bioactive compound is the identification of its direct molecular target(s). rjeid.comthermofisher.kr The development of chemical probes based on the this compound scaffold is a powerful strategy for achieving this. promega.de A chemical probe is a small molecule that is designed to selectively bind to a specific protein target, allowing for its identification and functional characterization. promega.denih.gov

A this compound-based chemical probe would typically incorporate a "tag" or a reactive group that allows for the visualization or isolation of its binding partners. nih.gov This could be a fluorescent dye for microscopy-based studies or a biotin (B1667282) tag for affinity purification and subsequent identification by mass spectrometry. nih.gov It is also important to synthesize a structurally similar but biologically inactive control probe to differentiate specific binding from non-specific interactions. nih.gov

The design and synthesis of such probes will be guided by the structure-activity relationship data obtained from analogue studies. The tag should be introduced at a position that does not interfere with the compound's biological activity. rjeid.com Once validated, these chemical probes will be invaluable tools for definitively identifying the cellular targets of this compound and for dissecting the molecular pathways through which it exerts its effects. thermofisher.krnih.gov

Exploration of Additional Uncharacterized Biological Activities in Diverse Preclinical Models

While the antifungal and anti-virulence properties of this compound are well-established, its full therapeutic potential may extend to other areas. nih.govresearchgate.net The unique phenyl-α-furopyridone core is a privileged scaffold that may interact with a variety of biological targets. researchgate.netmdpi.com Therefore, a systematic exploration of additional, uncharacterized biological activities in diverse preclinical models is a key future direction.

This exploration could involve screening this compound and its analogues against a wide range of disease models, including various cancer cell lines, viruses, and models of inflammatory and neurodegenerative diseases. researchgate.netmdpi.com For example, many fungal natural products with pyridone moieties have shown cytotoxic activities. mdpi.com The inhibitory effect of some citridone derivatives on nitric oxide production suggests potential anti-inflammatory properties. researchgate.netmdpi.com

The use of high-throughput screening platforms will be essential for efficiently evaluating the bioactivity of a large number of this compound derivatives. Promising hits from these screens can then be further investigated in more complex in vitro and in vivo models to validate their therapeutic potential. This broad-based screening approach, combined with the other research directions outlined above, will be critical for unlocking the full medicinal value of this compound.

Q & A

Q. What is the origin and structural characterization of Citridone A?

this compound is a fungal-derived polyketide first isolated in 2005 from Penicillium citrinum FKI-1938. Its structure features a tricyclic scaffold comprising a phenylpyridone core, with additional hydroxyl and methyl groups contributing to its stereochemistry . Initial characterization utilized NMR, mass spectrometry, and X-ray crystallography to confirm its planar and three-dimensional structure, critical for understanding its bioactivity.

Q. What foundational assays are used to evaluate this compound’s bioactivity?

The primary assay for this compound involves measuring its inhibition of Staphylococcus aureus pigment production (IC₅₀ = 11.1 µg/mL). This is quantified via spectrophotometric analysis of bacterial culture supernatants, with pigmentation suppressed in a dose-dependent manner . Researchers must standardize bacterial growth conditions (e.g., media pH, incubation time) to ensure reproducibility.

Q. How was this compound’s selective activity against MRSA pigment production validated?

Comparative studies with structurally related natural analogs (Citridones B–D) revealed that only this compound exhibits inhibitory activity, suggesting specificity tied to its unique hydroxylation pattern and methyl group positioning . Negative controls (e.g., solvent-only treatments) and positive controls (e.g., known pigment inhibitors) are essential to validate assay reliability.

Advanced Research Questions

Q. How do structural modifications of this compound influence its inhibitory activity?

Synthetic derivatives of this compound (14 reported analogs) highlight the importance of the C-3 hydroxyl and C-8 methyl groups for bioactivity. For example, acetylation of the hydroxyl group reduces potency by >90%, while methylation at C-8 abolishes activity entirely . Computational docking studies suggest these groups interact with key residues in the S. aureus pigment biosynthesis enzyme(s), though exact targets remain unidentified.

Q. What experimental strategies address contradictions in this compound’s reported bioactivity across studies?

Discrepancies in IC₅₀ values may arise from differences in bacterial strains, growth media, or assay protocols. To resolve these, researchers should:

Q. What are the challenges in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Key challenges include:

- Stereochemical control : The tricyclic core requires asymmetric synthesis techniques to avoid racemization.

- Functional group compatibility : Protecting groups for hydroxyls must withstand reaction conditions without side reactions.

- Scalability : Low yields (<5% in some steps) necessitate optimization of catalytic systems (e.g., chiral ligands for Heck couplings) .

Q. How can researchers design experiments to elucidate this compound’s mechanism of action?

Proposed methodologies:

- Transcriptomics : Compare gene expression profiles of S. aureus treated with this compound vs. controls to identify downregulated pigment biosynthesis genes.

- Protein pull-down assays : Use biotinylated this compound analogs to isolate target proteins from bacterial lysates.

- Metabolomic profiling : Track changes in pigment precursor levels (e.g., staphyloxanthin) via LC-MS .

Methodological Considerations

What criteria ensure the feasibility of this compound-related research questions?

Apply the FINER framework :

- Feasible : Assess resource availability (e.g., fungal fermentation capacity for compound isolation).

- Interesting : Align with gaps in antimicrobial resistance research.

- Novel : Explore understudied mechanisms (e.g., anti-virulence vs. bactericidal effects).

- Ethical : Use biosafety level-2 protocols for MRSA handling.

- Relevant : Prioritize questions addressing WHO’s priority pathogens list .

Q. How should contradictory data on this compound’s stability be addressed?

Stability studies under varying conditions (pH, temperature, light exposure) using HPLC-UV can identify degradation products. For instance, acidic conditions may hydrolyze the lactone ring, necessitating formulation studies for in vivo applications .

Data Presentation and Reproducibility

Q. What metrics should be included in SAR tables for this compound derivatives?

Example table:

| Derivative | Modification Site | IC₅₀ (µg/mL) | LogP | Solubility (mg/mL) |

|---|---|---|---|---|

| This compound | None | 11.1 | 2.3 | 0.05 |

| Derivative 1 | C-3 acetylated | >100 | 3.1 | 0.01 |

| Derivative 2 | C-8 methyl removed | Inactive | 1.8 | 0.10 |

Include statistical confidence intervals (e.g., IC₅₀ ± SEM) and purity data (HPLC ≥95%) .

Q. How can researchers ensure reproducibility in this compound isolation protocols?

Document critical parameters:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.